Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C22H28N4O4S and a molecular weight of 444.557 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, an acetyl group, and a diethylamino benzylidene moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzylidene moiety.
Substitution: The thiophene ring and the benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 5-acetyl-2-[({(2E)-2-[4-ethoxybenzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-[({(2E)-2-[4-chlorobenzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-[({(2E)-2-[4-methoxybenzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate
These compounds share a similar core structure but differ in the substituents on the benzylidene moiety, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific diethylamino substitution, which may confer distinct reactivity and interactions.
Properties
Molecular Formula |
C22H28N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-[4-(diethylamino)phenyl]methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O4S/c1-6-26(7-2)17-11-9-16(10-12-17)13-23-25-22(29)24-20-18(21(28)30-8-3)14(4)19(31-20)15(5)27/h9-13H,6-8H2,1-5H3,(H2,24,25,29)/b23-13+ |
InChI Key |
BXNNDZYNFLYLHK-YDZHTSKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Origin of Product |
United States |
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